methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate
Overview
Description
Methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate, also known as CFMB, is a chemical compound that has shown potential in scientific research as a useful tool in drug discovery. This compound is a member of the benzoate ester family and has been studied for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
Methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate is thought to exert its therapeutic effects through its ability to bind to specific molecular targets in the body. It has been shown to bind to the active site of β-secretase, inhibiting its activity and reducing the production of amyloid-β. methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting cell proliferation.
Biochemical and Physiological Effects:
methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the activity of β-secretase, reducing the production of amyloid-β and potentially slowing the progression of Alzheimer's disease. methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate has also been shown to induce apoptosis in cancer cells, inhibiting their growth and potentially reducing tumor size.
Advantages and Limitations for Lab Experiments
Methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have a high degree of selectivity for its molecular targets, reducing the risk of off-target effects. However, methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate also has some limitations. It is a relatively new compound, and its full range of effects and potential side effects are not yet fully understood. Additionally, its mechanism of action is complex and not fully elucidated, making it difficult to predict its effects in different experimental systems.
Future Directions
There are a number of future directions for research on methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate. One area of interest is the development of more potent and selective analogs of methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate for use in drug discovery. Another area of interest is the use of methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate in combination with other therapeutic agents to enhance its effects. Finally, further research is needed to fully elucidate the mechanism of action of methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate and its potential effects on different molecular targets in the body.
Scientific Research Applications
Methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and Alzheimer's disease. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate has also been shown to inhibit the activity of β-secretase, an enzyme involved in the production of amyloid-β, a protein that is implicated in the development of Alzheimer's disease.
properties
IUPAC Name |
methyl 3-[(4-chloro-2-fluorophenyl)carbamoylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3/c1-22-14(20)9-3-2-4-11(7-9)18-15(21)19-13-6-5-10(16)8-12(13)17/h2-8H,1H3,(H2,18,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYOMYOTKFIMAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(4-chloro-2-fluorophenyl)carbamoyl]amino}benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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